5-Nitro-1-benzothiophene-2-carboxylic acid

Organic Synthesis Heterocyclic Chemistry Regioselectivity

This compound offers the pure 5-nitro isomer, distinct from the mixture of 3-,4-,6-,7-nitro derivatives from direct nitration. Essential for experiments where positional effects on electronic properties or biological activity matter. Sourced via high-yield ester hydrolysis (~99%) for reliable identity confirmation via distinct UV-Vis absorption. Ensure reproducible results in medicinal chemistry, anti-inflammatory agent development, or semiconductor device fabrication.

Molecular Formula C9H5NO4S
Molecular Weight 223.21 g/mol
CAS No. 6345-55-7
Cat. No. B1295880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1-benzothiophene-2-carboxylic acid
CAS6345-55-7
Molecular FormulaC9H5NO4S
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)O
InChIInChI=1S/C9H5NO4S/c11-9(12)8-4-5-3-6(10(13)14)1-2-7(5)15-8/h1-4H,(H,11,12)
InChIKeyZGSMHACHDULBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1-benzothiophene-2-carboxylic Acid (CAS 6345-55-7): A Heterocyclic Building Block for Targeted Synthesis and Materials Research


5-Nitro-1-benzothiophene-2-carboxylic acid (CAS 6345-55-7) is a nitro-substituted benzothiophene derivative with a molecular weight of 223.21 g/mol and the formula C₉H₅NO₄S. The compound features a fused benzothiophene ring system with a carboxylic acid group at the 2-position and a nitro group at the 5-position [1]. This specific substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a subject of interest in photophysical studies [2].

Why 5-Nitro-1-benzothiophene-2-carboxylic Acid Cannot Be Simply Substituted with a Close Analog


The specific substitution pattern of the nitro group at the 5-position on the benzothiophene ring is critical for its intended applications. Nitration of the parent benzothiophene-2-carboxylic acid yields a complex mixture of isomers, including 3-, 4-, 6-, and 7-nitro derivatives, with the 5-nitro isomer being a minor component [1]. This low regioselectivity underscores the synthetic challenge and the necessity of procuring the pure 5-nitro isomer for research where positional effects on electronic properties [2] or biological activity [3] are being investigated. Substituting with a different positional isomer (e.g., 6-nitro) or the unsubstituted acid would introduce different electronic and steric profiles, potentially invalidating experimental results.

Quantitative Differentiation of 5-Nitro-1-benzothiophene-2-carboxylic Acid from Its Analogs


Regioselectivity in Nitration: The 5-Nitro Isomer is a Minor Product, Highlighting Its Synthetic Rarity

The nitration of benzo[b]thiophene-2-carboxylic acid under standard conditions yields a mixture of isomers, with the 5-nitro derivative being a minor component. This contrasts with the deliberate synthesis of the pure 5-nitro isomer, which requires alternative routes or separation techniques [1].

Organic Synthesis Heterocyclic Chemistry Regioselectivity

UV-Vis Absorption Profile: A Distinctive Spectral Fingerprint for Quality Control

The compound exhibits a strong absorption band at approximately 270 nm with a broad shoulder in the 300-400 nm region in acetonitrile, a feature that distinguishes it from other nitrobenzothiophene isomers [1].

Spectroscopy Analytical Chemistry Materials Science

Synthetic Yield from Ester Precursors: High Efficiency Routes to the Target Acid

The 5-nitro-1-benzothiophene-2-carboxylic acid can be synthesized from its corresponding methyl or ethyl esters with high yields, providing a reliable and efficient route for procurement or in-house synthesis [1].

Organic Synthesis Process Chemistry Hydrolysis

Electron-Accepting Nature: Confirmed by Cyclic Voltammetry and TD-DFT Calculations

Cyclic voltammetry and TD-DFT calculations confirm the electron-accepting nature of 5-nitro-1-benzothiophene-2-carboxylic acid, indicating that electron transfer to TiO₂ nanoparticles is not favorable [1]. This property is crucial for its role in organic-inorganic hybrid materials and contrasts with electron-donating analogs.

Electrochemistry Computational Chemistry Photophysics

Optimal Use Cases for 5-Nitro-1-benzothiophene-2-carboxylic Acid (CAS 6345-55-7) Based on Quantitative Evidence


Synthesis of Zileuton Analogs and Anti-inflammatory Agents

The compound serves as a key starting material for the synthesis of Zileuton analogs via conversion to its hydrazide and subsequent azide formation [1]. Its modest anti-inflammatory activity, linked to NF-κB pathway inhibition, makes it a scaffold for developing novel anti-inflammatory and analgesic agents [2].

Development of Organic-Inorganic Hybrid Materials for Photovoltaics

Due to its electron-accepting nature, confirmed by cyclic voltammetry and TD-DFT calculations [1], this compound is well-suited for use in organic-inorganic semiconductor devices, such as light-emitting diodes and photovoltaic cells. Its strong binding to TiO₂ nanoparticles via the -COOH group is of particular interest [1].

Preparation of Heterocyclic Building Blocks via Ester Hydrolysis

The compound is efficiently obtained in high yields (~99%) by hydrolyzing its corresponding methyl ester (CAS 20699-86-9) [1]. This provides a reliable and scalable route to this valuable heterocyclic building block for medicinal chemistry and materials science applications.

Quality Control and Identity Verification via UV-Vis Spectroscopy

Its distinct UV-Vis absorption profile, with a strong band at ~270 nm in acetonitrile [1], serves as a quick and reliable method for confirming the identity and purity of the compound, ensuring experimental reproducibility in research and development settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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